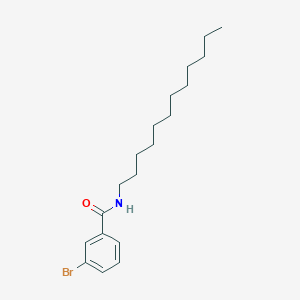![molecular formula C17H19BrCl2NO3P B11543476 Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate](/img/structure/B11543476.png)
Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate is an organophosphorus compound characterized by its complex structure, which includes bromine, chlorine, and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate typically involves a multi-step process:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and 3,4-dichloroaniline.
Formation of Schiff Base: These starting materials undergo a condensation reaction to form a Schiff base.
Phosphonation: The Schiff base is then reacted with diethyl phosphite under basic conditions to yield the final product.
The reaction conditions often involve the use of solvents such as ethanol or toluene, and the reactions are typically carried out at elevated temperatures (around 80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. Continuous flow reactors and automated systems could be employed to enhance efficiency and yield. The use of catalysts and optimized reaction conditions would be crucial to minimize by-products and maximize the purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Phosphonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The phosphonate group is particularly important for its ability to mimic phosphate groups, which are crucial in many biological processes.
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-bromobenzyl)phosphonate: Similar in structure but lacks the dichlorophenyl group.
Diethyl (3,4-dichlorobenzyl)phosphonate: Similar but lacks the bromophenyl group.
Diethyl (4-bromophenyl)phosphonate: Lacks the amino and dichlorophenyl groups.
Uniqueness
Diethyl [(4-bromophenyl)[(3,4-dichlorophenyl)amino]methyl]phosphonate is unique due to the presence of both bromine and chlorine atoms, as well as the phosphonate group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H19BrCl2NO3P |
|---|---|
Molecular Weight |
467.1 g/mol |
IUPAC Name |
N-[(4-bromophenyl)-diethoxyphosphorylmethyl]-3,4-dichloroaniline |
InChI |
InChI=1S/C17H19BrCl2NO3P/c1-3-23-25(22,24-4-2)17(12-5-7-13(18)8-6-12)21-14-9-10-15(19)16(20)11-14/h5-11,17,21H,3-4H2,1-2H3 |
InChI Key |
FBPBEXTUCRPYAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=C(C=C1)Br)NC2=CC(=C(C=C2)Cl)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B11543402.png)
![2,2'-{biphenyl-4,4'-diylbis[nitrilo(E)methylylidene]}bis(6-bromo-4-chloro-3,5-dimethylphenol)](/img/structure/B11543412.png)
![2-methoxy-4-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methoxybenzoate](/img/structure/B11543422.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(E)-(4-hydroxy-3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543426.png)

![4-[(E)-phenyldiazenyl]-N-{(E)-[4-(phenylethynyl)phenyl]methylidene}aniline](/img/structure/B11543440.png)
![2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11543447.png)
![2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B11543463.png)
![N,N'-(3,3'-dimethoxybiphenyl-4,4'-diyl)bis{2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetamide}](/img/structure/B11543469.png)
![2-[(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)(3-hydroxy-4-methoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11543477.png)
![4,4'-methanediylbis{N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline}](/img/structure/B11543482.png)
![2-[(E)-({2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}imino)methyl]-4-nitrophenol](/img/structure/B11543483.png)
![3-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11543487.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543492.png)
